Iron--ruthenium (1/1)
Description
Significance of Heterobimetallic Systems in Advanced Chemical Research
Heterobimetallic systems, which contain two different metal atoms, are of substantial interest in chemistry due to the synergistic effects that arise from the interaction of dissimilar metals. europa.eu These systems often exhibit unique reactivity and catalytic properties that are not accessible with their monometallic counterparts. chesci.commdpi.com The pairing of an earth-abundant, cost-effective metal like iron with a highly active but expensive noble metal like ruthenium is a particularly promising strategy. researchgate.net
The key advantages of heterobimetallic systems include:
Synergistic Catalysis: The two different metal centers can work cooperatively to facilitate catalytic reactions, with one metal activating a substrate and the other promoting a subsequent step. chesci.commdpi.com This can lead to enhanced activity and selectivity compared to single-metal catalysts. jst.go.jpacs.org For instance, in some Fe-Ru systems, ruthenium has been shown to accelerate the reduction of iron species, enhancing catalytic performance. mdpi.com
Tunable Electronic Properties: The disparity in the electronic properties of the two metals can create polarized metal-metal bonds. chesci.comnih.gov This electronic differentiation can alter the reactivity of the metal centers, enabling the activation of strong chemical bonds like H-H and C-H. nih.govrsc.org In Fe-Ru alloys, charge transfer from iron to ruthenium can increase the density of states near the Fermi level, which is believed to enhance catalytic activity. jst.go.jp
Structural Diversity: The combination of different metals allows for a vast range of three-dimensional structures and coordination geometries, providing a platform for designing materials with tailored properties. nih.gov
Historical Perspectives on Iron-Ruthenium Intermetallic Investigations
The study of the iron-ruthenium binary system is part of the broader field of intermetallic chemistry, which has been a subject of scientific inquiry for over a century. Early work focused on establishing the fundamental phase diagrams of binary alloys to understand their thermodynamic stability and structural characteristics at different compositions and temperatures. Linus Pauling, in his seminal work "The Nature of the Chemical Bond," highlighted the complexity and the need for further development in understanding the structural chemistry of intermetallic compounds. tandfonline.com
Investigations into the Fe-Ru system specifically have sought to characterize the phases that form, including the equiatomic FeRu compound. Research has confirmed that iron and ruthenium, despite both being in Group 8 of the periodic table, form intermetallic phases with distinct crystal structures. iaea.org Over the past few decades, advancements in synthesis and characterization techniques have enabled more detailed studies. For example, the development of methods to create Fe-Ru nanoparticles has opened avenues for their application in catalysis. mdpi.com Computational studies using Density Functional Theory (DFT) have also become crucial in predicting and understanding the electronic and magnetic properties of Fe-Ru compounds, complementing experimental findings. rsc.orgacs.org
Scope and Objectives of Current Academic Inquiry into Iron-Ruthenium (1/1)
Current academic research on the Iron-Ruthenium (1/1) intermetallic compound is multifaceted, driven by its promising properties for technological applications. A primary focus is on catalysis, where Fe-Ru alloys have demonstrated enhanced activity for several important chemical transformations.
Key research objectives include:
Catalysis: A significant area of investigation is the use of Fe-Ru catalysts for the hydrogenation of carbon dioxide (CO₂) and in Fischer-Tropsch synthesis to produce hydrocarbons. mdpi.com Research aims to understand how the bimetallic structure influences CO₂ conversion and product selectivity. mdpi.com Other catalytic applications being explored include hydrogen generation from chemical storage materials like ammonia (B1221849) borane (B79455) jst.go.jp, and their use as electrocatalysts for hydrogen oxidation and evolution reactions in fuel cells and electrolyzers. acs.org
Understanding Structure-Property Relationships: Researchers are working to establish clear connections between the atomic-level structure of the FeRu compound and its catalytic performance. rsc.org This involves using advanced characterization techniques and theoretical calculations to understand how the arrangement of Fe and Ru atoms on the catalyst surface influences reaction mechanisms. jst.go.jprsc.org
Synthesis of Nanostructured Materials: There is a strong focus on developing synthetic methods to produce FeRu (1/1) nanoparticles with controlled size and composition. oaepublish.commdpi.com The goal is to maximize the active surface area and enhance catalytic efficiency.
Electronic and Magnetic Properties: The unique electronic structure arising from the Fe-Ru interaction is a core area of study. acs.orguwa.edu.au Investigations into the magnetic properties of FeRu intermetallics are also relevant for potential applications in high-density data storage technologies.
Interactive Data Table: Crystallographic Properties of FeRu (1/1)
The FeRu intermetallic compound with a 1:1 stoichiometry adopts a specific, ordered crystal structure. The table below summarizes its key crystallographic features.
| Property | Value |
| Compound | Iron--ruthenium (1/1) |
| Formula | FeRu |
| Crystal System | Hexagonal |
| Space Group | P6₃/mmc |
| Structure Type | MgZn₂ |
This data is compiled from crystallographic studies of the Fe-Ru system. iaea.org
Structure
2D Structure
Properties
CAS No. |
168979-18-8 |
|---|---|
Molecular Formula |
FeRu |
Molecular Weight |
156.9 g/mol |
IUPAC Name |
iron;ruthenium |
InChI |
InChI=1S/Fe.Ru |
InChI Key |
ITXSHZFXAHDNMK-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Ru] |
Origin of Product |
United States |
Synthetic Methodologies for Iron Ruthenium 1/1 Systems
Vapour Phase Deposition Techniques
Vapour phase deposition encompasses methods where materials are deposited atom-by-atom or molecule-by-molecule onto a solid substrate from the gas phase. These techniques offer high control over film thickness, composition, and morphology.
Sputter-Deposition Approaches for Thin Films
Sputter deposition is a physical vapor deposition technique widely used for producing high-quality thin films. In this process, atoms are ejected from a target material (the source) by bombardment with energetic ions, typically from a plasma, and then deposited onto a substrate. For iron-ruthenium (1/1) films, co-sputtering from separate iron and ruthenium targets or sputtering from a single alloy target can be employed.
For instance, in the RF magnetron sputtering of ruthenium films, the substrate temperature can be varied from room temperature up to 400°C to control crystallinity and grain size. aip.org Similarly, DC magnetron sputtering of ruthenium has been shown to produce films with varying electrical and structural properties based on the applied power. researchgate.net It is anticipated that by carefully controlling the relative sputtering rates from iron and ruthenium targets, thin films with a precise 1:1 stoichiometry can be achieved.
Table 1: Typical Sputter-Deposition Parameters for Ruthenium and Related Alloy Films
| Parameter | Typical Range | Effect on Film Properties | Reference |
|---|---|---|---|
| Sputtering Power | 100 - 300 W | Affects deposition rate and film crystallinity. Higher power can lead to larger grain sizes. | researchgate.net |
| Substrate Temperature | Room Temp. - 700°C | Influences film microstructure, density, and resistivity. Higher temperatures can promote crystallization. | aip.org |
| Argon Pressure | 1 x 10-3 - 5 x 10-3 mbar | Affects the energy of sputtered atoms and the density of the resulting film. | arxiv.org |
| Substrate Bias | 0 - -150 V | Can be used to modify film microstructure and density by influencing ion bombardment of the growing film. | 3m.com |
Focused Electron Beam Induced Deposition (FEBID) Precursor Studies
Focused Electron Beam Induced Deposition (FEBID) is a direct-write nanofabrication technique capable of creating complex two- and three-dimensional nanostructures with high resolution. arxiv.orgbeilstein-institut.de The process involves the local decomposition of a precursor gas, adsorbed on a substrate surface, by a highly focused electron beam. nih.gov The non-volatile fragments of the precursor molecules form the deposit, while the volatile byproducts are pumped away.
The key to successful FEBID is the design and selection of appropriate precursor molecules. For iron-ruthenium (1/1) nanostructures, a heterobimetallic organometallic precursor containing both iron and ruthenium in a 1:1 ratio would be ideal. Alternatively, co-injection of two separate iron- and ruthenium-containing precursors could be employed.
While specific studies on FEBID of iron-ruthenium (1/1) are limited, research on precursors for individual metals provides a foundation. For instance, iron pentacarbonyl (Fe(CO)₅) and cobalt carbonyls have been used to deposit polycrystalline metallic structures with minimal carbon impurities. nih.gov For ruthenium, precursors like Ru₃(CO)₁₂ and ruthenocenes have been investigated for chemical vapor deposition (CVD) and atomic layer deposition (ALD), which are related techniques. harvard.edu The development of a suitable heterobimetallic Fe-Ru precursor, likely a carbonyl or a complex with volatile organic ligands, would be a significant step towards the direct-write fabrication of iron-ruthenium nanostructures.
Solution-Phase and Wet Chemical Synthesis Routes
Solution-phase methods offer a versatile and scalable approach to producing bimetallic iron-ruthenium materials, particularly in the form of nanoparticles and molecular complexes. These techniques rely on chemical reactions in a liquid medium to control the nucleation and growth of the desired material.
Homogeneous Deposition Strategies
Homogeneous deposition from solution is a common method for synthesizing colloidal nanoparticles. For iron-ruthenium (1/1) nanoparticles, this typically involves the co-reduction of iron and ruthenium precursor salts in the presence of a stabilizing agent. The choice of precursors, reducing agent, solvent, and stabilizer are all critical in controlling the size, shape, and composition of the resulting nanoparticles.
Ruthenium nanoparticles can be synthesized by the reduction of ruthenium salts like RuCl₃ in aqueous or polyol solutions. rsc.org For instance, the decomposition of the organometallic precursor Ru(COD)(COT) in the presence of a polymer or ligand stabilizer can produce ruthenium nanoparticles of various sizes and shapes. acs.org Bimetallic iron-ruthenium nanoparticles can be prepared using similar strategies, where salts of both metals are reduced simultaneously. The use of stabilizing agents such as polymers or long-chain organic molecules is crucial to prevent particle aggregation and control their growth. acs.org
Electrochemical Deposition Methods
Electrochemical deposition, or electroplating, involves the reduction of metal ions from an electrolyte solution onto a conductive substrate. By controlling the applied potential or current, it is possible to deposit thin films or nanostructures of a desired metal or alloy. Co-deposition of iron and ruthenium to form a 1:1 alloy presents challenges due to the different reduction potentials of the two metals.
Successful electrodeposition of alloys often requires the use of complexing agents in the electrolyte bath to bring the deposition potentials of the constituent metals closer together. For example, in the electrodeposition of Ag-Fe films, a novel alkaline citrate–dimethylhydantoin complex was used to overcome the large difference in standard potentials. acs.org Similar strategies would be necessary for the successful co-deposition of iron and ruthenium. Research on the electrodeposition of related alloys, such as Fe-Co-W, highlights the complexity of the process, which can involve a combination of induced and anomalous codeposition mechanisms. frontiersin.orgnih.gov
Synthesis of Organometallic Precursors for Iron-Ruthenium Complexes
The synthesis of discrete organometallic complexes containing both iron and ruthenium is a foundational area of inorganic chemistry that provides molecular precursors for more complex materials. These bimetallic complexes are interesting in their own right for their unique chemical and physical properties and can also serve as single-source precursors for the deposition of iron-ruthenium materials.
A significant class of iron-ruthenium organometallic precursors are the mixed-metal carbonyl clusters. For example, the dinuclear carbonylate [FeRu(CO)₈]²⁻ has been synthesized and structurally characterized. acs.org The synthesis of hydrido- and deuterio-carbonyl cluster complexes of iron-ruthenium can be achieved from the reaction of metal carbonyls with hydrogen at atmospheric pressure. acs.org The organometallic chemistry of ruthenium shares many features with that of iron, allowing for the synthesis of a variety of mixed-metal complexes with different ligands and structural motifs. researchgate.net These complexes can be designed to have specific properties and can be used as building blocks for larger supramolecular assemblies or as precursors for the controlled synthesis of bimetallic nanoparticles and thin films.
Carbonyl-Based Precursor Chemistry
The synthesis of heterometallic iron-ruthenium clusters frequently employs the reaction of pre-formed anionic metal carbonyl complexes. A common strategy involves the use of highly reduced ruthenium carbide carbonyl clusters as foundational platforms for creating more complex structures. For instance, the highly reduced cluster [Ru₆C(CO)₁₅]⁴⁻ can be synthesized by reacting [Ru₆C(CO)₁₆]²⁻ with sodium hydroxide in dimethyl sulfoxide (DMSO). acs.orgnih.gov This highly anionic species can then serve as a precursor for further reactions.
The formation of iron-ruthenium carbonyl clusters can also be achieved through reactions involving simpler mononuclear or polynuclear carbonyl species. While specific direct atmospheric pressure syntheses of mixed iron-ruthenium hydride clusters from the elemental carbonyls and hydrogen have been explored, the field has also seen extensive development in the stepwise assembly of clusters. acs.org For example, anionic ruthenium carbonyl hydrides, such as [HRu₄(CO)₁₂]³⁻, are valuable precursors that can react with various reagents to build larger, heterometallic structures. rsc.org The chemistry of iron carbonyls, such as Fe(CO)₅, Fe₂(CO)₉, and Fe₃(CO)₁₂, is well-established and provides a basis for creating mixed-metal systems through reaction with ruthenium carbonyl derivatives. researchgate.net The general principle often involves the reaction of an anionic carbonylate of one metal with a neutral or cationic complex of the other, leading to the formation of a new metal-metal bond and the assembly of the bimetallic cluster.
| Precursor 1 | Precursor 2 | Product | Reaction Conditions |
| [Ru₆C(CO)₁₆]²⁻ | NaOH | [Ru₆C(CO)₁₅]⁴⁻ | In DMSO |
| [HRu₄(CO)₁₂]³⁻ | Au(PPh₃)Cl | [HRu₄(CO)₁₂(AuPPh₃)]²⁻ | Stepwise addition |
| [HFe₄(CO)₁₂]³⁻ | Au(PPh₃)Cl | [HFe₄(CO)₁₂(AuPPh₃)₂]⁻ | Reaction with two mole equivalents |
Dithiolate-Bridged Complex Formation
Dithiolate ligands are widely used to bridge bimetallic centers, mimicking the active sites of [FeFe]-hydrogenases. The synthesis of dithiolate-bridged iron-ruthenium complexes often involves the reaction of a dithiol with metal carbonyl precursors or the condensation of pre-formed dithiolate metal complexes.
A key synthetic route involves the preparation of cyanated carbonyl dithiolate complexes. For example, the complex cis,cis,cis-[Ru(pdt)(CN)₂(CO)₂]²⁻ (where pdt = propanedithiolate) is prepared from the UV-induced reaction of [Ru(CN)₂(CO)₃]²⁻ with propanedithiol. nih.gov This ruthenium-based building block can then be reacted with an iron carbonyl source, such as Fe(benzylideneacetone)(CO)₃, to yield the target heterobimetallic complex, [RuFe(μ-pdt)(CN)₂(CO)₄]²⁻. nih.gov In this reaction, the dithiolate ligand acts as a bridge, and the final structure features a Ru-Fe bond with a length of 2.638(8) Å. nih.gov
Another approach is the self-assembly of a dimeric iron dithiolate complex with a mononuclear ruthenium precursor. For instance, the thiolate-bridged hetero-bimetallic complex [CpRu(MeCN)N₂S₂FeCl]⁺ (where Cp = η⁵-C₅Me₅ and N₂S₂ = N,N'-dimethyl-3,6-diazanonane-1,8-dithiolate) can be prepared by reacting the dimer [N₂S₂Fe]₂ with the mononuclear precursor [Cp*Ru(MeCN)₃]⁺ in the presence of a chloride source like chloroform. bohrium.com The synthesis of the foundational diiron dithiolate complexes, such as Fe₂(μ-SR)₂(CO)₆, is typically achieved through the reaction of thiols with triiron dodecacarbonyl, Fe₃(CO)₁₂. nih.gov
| Ruthenium Precursor | Iron Source/Precursor | Dithiolate Source | Product |
| cis,cis,cis-[Ru(pdt)(CN)₂(CO)₂]²⁻ | Fe(benzylideneacetone)(CO)₃ | Propanedithiol (pdtH₂) | [RuFe(μ-pdt)(CN)₂(CO)₄]²⁻ |
| [CpRu(MeCN)₃]⁺ | [N₂S₂Fe]₂ | N,N'-dimethyl-3,6-diazanonane-1,8-dithiolate (N₂S₂) | [CpRu(MeCN)N₂S₂FeCl]⁺ |
Solid-State Reaction and Alloy Formation
High-Temperature Synthesis of Intermetallic Alloys
The formation of iron-ruthenium intermetallic alloys typically requires high-temperature solid-state reactions due to the high melting points of the constituent elements. These methods are designed to overcome kinetic barriers and promote diffusion to achieve homogeneous, crystalline alloy phases. Iron-based high-temperature alloys are crucial in industries like aerospace and power generation for their ability to withstand extreme conditions. mdpi.com
One common method for synthesizing intermetallic compounds is arc-melting of the pure elements in the desired stoichiometry, followed by annealing to ensure homogeneity. acs.org Another powerful technique is synthesis from a metallic flux, such as a La-Ni eutectic. In this method, reactants like ruthenium are dissolved in the flux at high temperatures (e.g., 1000 °C) and then slowly cooled, allowing crystals of the desired intermetallic phase to grow. acs.orgresearchgate.net This technique is particularly useful for growing single crystals of complex intermetallic compounds.
Self-propagating high-temperature synthesis (SHS) is another method used to form intermetallic alloys, such as those in the Fe-Al system. rudmet.net This process utilizes a highly exothermic reaction initiated by a local energy source. While not explicitly detailed for the Fe-Ru system in the provided context, the principles could be adapted, likely involving a thermite-like reaction with powdered precursors to generate the high temperatures needed for alloy formation. The resulting product is often a cast intermetallic sample. rudmet.net
| Synthesis Method | Temperature | Key Features | Typical Product |
| Arc-Melting | >1500 °C | High-temperature melting followed by annealing | Polycrystalline ingots |
| Metallic Flux Growth | 850-1000 °C | Growth of crystals from a molten metal solvent | Single crystals |
| Self-Propagating High-Temperature Synthesis (SHS) | Reaction-dependent | Utilizes an exothermic reaction to generate heat | Cast intermetallic samples |
Layer-by-Layer 3D Laser Cladding for Gradient Structures
Laser Metal Deposition (LMD), also known as laser cladding, is an additive manufacturing technique used to build three-dimensional structures layer by layer. mdpi.comyoutube.com This process uses a high-energy laser beam to create a molten pool on a substrate while simultaneously feeding metal powder into it. mdpi.com By precisely controlling the composition of the powder feed, it is possible to create functionally graded materials (FGMs), where the material composition and properties vary in a controlled manner throughout the structure. researchgate.netresearchgate.net
For an iron-ruthenium system, a 3D gradient structure could be fabricated by starting with a pure iron substrate and gradually introducing ruthenium powder into the feed stream. A specialized powder feeder system allows for the mixing of different precursor materials in desired percentages during the process. researchgate.net As successive layers are deposited, the concentration of ruthenium would increase, transitioning from pure iron at the base to a 1:1 Fe-Ru alloy at a specified height. This technique allows for the creation of complex parts with tailored properties, potentially combining the ductility of iron with the hardness and catalytic properties of an iron-ruthenium alloy in a single component. youtube.com The process parameters, such as laser power, scan speed, and powder feed rate, are critical for controlling the microstructure and ensuring a defect-free bond between layers. mdpi.com
| Parameter | Description | Significance |
| Laser Power | The energy input from the laser source. | Affects the size of the molten pool and the degree of melting and mixing. |
| Scan Speed | The speed at which the laser beam moves across the substrate. | Influences layer thickness, heat input, and cooling rates. |
| Powder Feed Rate | The rate at which the Fe and Ru powders are supplied to the molten pool. | Determines the composition of the deposited layer. |
| Layer Thickness | The height of each individual deposited layer. | Controls the resolution and speed of the build process. |
Advanced Structural Characterization of Iron Ruthenium 1/1 Materials
Crystallographic Analysis Techniques
Crystallographic techniques are fundamental to determining the periodic arrangement of atoms within a material. For Iron-Ruthenium (1/1), these methods reveal the primary crystal phases and nanoscale structural features that govern its macroscopic properties.
X-ray Diffraction (XRD) is an indispensable tool for identifying the crystalline phases present in Iron-Ruthenium (1/1) alloys. The technique relies on the principle of Bragg's law, where the constructive interference of X-rays diffracted by crystal planes produces a unique diffraction pattern, akin to a fingerprint for a specific crystal structure. youtube.com For Fe-Ru alloys, the phase diagram indicates the presence of different crystal structures depending on composition and temperature, with body-centered cubic (BCC) and hexagonal close-packed (HCP) phases being particularly relevant.
In the iron-rich regions and at high temperatures, the BCC structure, characteristic of α-iron, is often observed. As the ruthenium content increases to a 1/1 atomic ratio, the HCP phase, which is the standard structure for pure ruthenium, becomes more prevalent, especially at lower temperatures. sfu.camaterialsproject.org The transition from a BCC to an HCP crystal structure occurs as ruthenium is added to iron. sfu.ca
The identification of these phases via XRD involves comparing the positions and relative intensities of the diffraction peaks in an experimental pattern with reference patterns from databases such as the International Centre for Diffraction Data (ICDD). youtube.com For example, the diffraction pattern of a BCC phase will exhibit characteristic peaks corresponding to specific crystallographic planes (e.g., (110), (200), (211)), while an HCP phase will show a different set of peaks (e.g., (100), (002), (101)). youtube.com The presence of both sets of peaks in a diffractogram of an Iron-Ruthenium (1/1) sample would indicate a mixed-phase material.
Table 1: Characteristic XRD Peaks for BCC and HCP Phases in Fe-Ru Systems
| Crystal Phase | Common Reflecting Planes (hkl) |
| Body-Centered Cubic (BCC) | (110), (200), (211) |
| Hexagonal Close-Packed (HCP) | (100), (002), (101), (102), (110) |
This table provides a generalized list of common, low-index reflections for qualitative phase identification.
High-Resolution Transmission Electron Microscopy (HRTEM) offers unparalleled insight into the nanoscale and atomic-level structure of Iron-Ruthenium (1/1) materials. This technique can reveal the morphology, crystal structure, and presence of defects in nanoparticles and thin films with atomic resolution. For instance, HRTEM has been used to confirm the crystalline quality of Ru-Fe₂P, showing lattice distances of 0.35 and 0.50 nm, which correspond to the (001) and (100) planes of the hexagonal structure. acs.org
In the study of Fe-Ru nanoparticles, HRTEM is crucial for visualizing the arrangement of atoms and identifying the crystal structure directly. For example, HRTEM images can show the epitaxial alignment of HCP Ru (0001) lattice planes with the face-centered cubic (FCC) Pt (111) core lattice planes in core-shell nanoparticles. rsc.org This level of detail is essential for understanding the growth mechanisms and interfacial structures in complex nanomaterials. The characterization of ruthenium nanoparticles has been achieved through HRTEM, among other techniques. us.es Furthermore, HRTEM has been instrumental in the structural analysis of single crystalline seeds of ruthenium nanoparticles, identifying both hexagonal and cubic structures. researchgate.net
Spectroscopic Probes of Local Structure and Bonding
While crystallographic techniques provide information on long-range atomic order, spectroscopic methods are essential for probing the local atomic environment and the nature of chemical bonds.
57Fe Mössbauer spectroscopy is a powerful, nucleus-specific technique used to investigate the local environment of iron atoms in Fe-Ru alloys. d-nb.info The Mössbauer spectrum provides information on hyperfine interactions, which are sensitive to the oxidation state, coordination number, and magnetic environment of the iron atoms. szfki.hu In Fe-Ru solid solutions, the introduction of ruthenium atoms into the iron lattice causes changes in the hyperfine field at the neighboring iron nuclei. semanticscholar.org
The analysis of Mössbauer spectra for dilute Fe-Ru alloys has been used to determine thermodynamic properties such as the binding energy between ruthenium atoms and the enthalpy of solution. d-nb.info These studies reveal tendencies towards ordering or clustering of atoms within the alloy. d-nb.info For instance, in as-prepared samples, a tendency for ordering has been observed, while annealed samples with higher ruthenium concentrations show clustering, which can lead to the nucleation of a ruthenium-rich HCP phase. d-nb.info The spectra are often complex superpositions of several six-line patterns (sextets), each corresponding to a different local environment of iron atoms based on the number of nearby ruthenium impurities. szfki.hu
Table 2: Representative Mössbauer Parameters for Iron in Fe-Ru Alloys
| Parameter | Description | Typical Observation in Fe-Ru |
| Isomer Shift (IS) | Reflects the s-electron density at the Fe nucleus, indicating oxidation state and covalency. | Changes with the number of neighboring Ru atoms. |
| Quadrupole Splitting (QS) | Indicates the interaction between the nuclear quadrupole moment and the electric field gradient, sensitive to local symmetry. | Often small in cubic environments like BCC Fe but can be present in distorted sites. |
| Hyperfine Field (Bhf) | The magnetic field experienced by the Fe nucleus, related to the magnetic moment of the atom. | Decreases with an increasing number of Ru neighbors in the first and second coordination shells. |
This table summarizes the key parameters obtained from 57Fe Mössbauer spectroscopy and their general trends in Fe-Ru alloys.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organometallic complexes containing iron and ruthenium. 1H and 13C NMR are routinely used to characterize the organic ligands bound to the metal centers. libretexts.org
In 1H NMR, the chemical shifts of protons on the ligands provide information about their electronic environment. Of particular interest is the characterization of metal hydride complexes, where the hydride proton signal often appears in a distinct upfield region (0 to -40 ppm) due to shielding by the metal's d-electrons. libretexts.org For 13C NMR, the chemical shifts of carbonyl (CO) ligands are sensitive to the extent of π-back-bonding from the metal to the ligand. purdue.edu Increased electron density on the metal center leads to stronger back-bonding, which weakens the C-O bond and typically shifts the 13C signal to a lower field (deshielding). purdue.edu
Table 3: Typical NMR Chemical Shift Ranges for Fe-Ru Organometallic Complexes
| Nucleus | Ligand/Group | Typical Chemical Shift Range (ppm) | Information Provided |
| 1H | Metal Hydrides (M-H) | 0 to -40 | Presence and electronic environment of hydride ligands. libretexts.org |
| 13C | Carbonyls (M-CO) | 180 to 220 | Degree of π-back-bonding and metal-ligand bond strength. |
| 99Ru | Ruthenium Center | Varies widely with coordination | Direct probe of the metal's local environment and bonding. acs.orgtudublin.ie |
This table provides approximate chemical shift ranges and the structural information that can be derived.
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing the bonding in organometallic complexes by measuring the vibrational frequencies of molecules. msu.edu In the context of Iron-Ruthenium (1/1) compounds, particularly carbonyl complexes, IR spectroscopy is highly informative. The stretching frequency of the carbon-oxygen bond (ν(CO)) in metal carbonyls is a sensitive indicator of the electronic environment of the metal center. iitd.ac.in
As the electron density on the metal center increases, there is greater π-back-donation into the π* antibonding orbitals of the CO ligands. iitd.ac.in This strengthens the metal-carbon bond but weakens the carbon-oxygen bond, resulting in a decrease in the ν(CO) stretching frequency. iitd.ac.in By comparing the ν(CO) bands in a series of related iron and ruthenium complexes, one can infer differences in their electronic structures. For example, in mixed-valence bimetallic complexes, the number and intensity of IR-active ν(C≡C) or ν(CO) modes can indicate whether the system is electronically localized or delocalized. acs.org
Laser-ablation techniques combined with IR spectroscopy have been used to identify and characterize novel iron and ruthenium hydride and dihydrogen complexes in cryogenic matrices. nih.gov The vibrational frequencies of M-H and H-H bonds in these species provide direct evidence for their formation and structural nature. nih.gov
Table 4: Representative IR Stretching Frequencies in Fe-Ru Complexes
| Vibrational Mode | Ligand | Typical Frequency Range (cm-1) | Structural Implication |
| ν(CO) | Terminal Carbonyl | 1850 - 2150 | Sensitive to metal center's electron density and π-back-bonding. iitd.ac.in |
| ν(CO) | Bridging Carbonyl | 1700 - 1850 | Indicates CO ligand bridging two metal centers. |
| ν(M-H) | Metal Hydride | 1700 - 2200 | Presence of terminal or bridging hydride ligands. |
| ν(H-H) | Dihydrogen Ligand | ~2300 - 3000 | Indicates coordination of intact H₂ molecule. |
This table presents typical frequency ranges for key vibrational modes in iron and ruthenium organometallic compounds.
Surface Science Characterization Methods
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mccrone.commdpi.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. mccrone.commdpi.com XPS is a crucial tool for characterizing iron-ruthenium (Fe-Ru) materials, providing detailed insights into the surface properties that govern their performance in various applications. atomfair.com
In the context of Fe-Ru (1/1) systems, XPS is instrumental in verifying the presence of both iron and ruthenium on the surface and in determining their relative atomic concentrations. Furthermore, it provides invaluable information on the oxidation states of both metals, which is critical for understanding catalytic activity and stability. atomfair.com The binding energies of the core-level electrons are sensitive to the chemical environment of the atom. Shifts in these binding energies, known as chemical shifts, allow for the identification of different oxidation states (e.g., Fe⁰, Fe²⁺, Fe³⁺, and Ru⁰, Ruⁿ⁺). mccrone.comresearchgate.net
Research on bimetallic Fe-Ru nanoparticles has demonstrated the utility of XPS in confirming the formation of alloyed, zero-valent bimetallic nanoparticles. desy.dedesy.de In some preparations, such as bimetallic Fe-Ru oxide nanoparticles synthesized by a liquid-phase plasma process, XPS analysis has identified the presence of iron oxides (Fe₂O₃ and Fe₃O₄) and ruthenium in various oxidized states. researchgate.net
The analysis of high-resolution XPS spectra for the Fe 2p and Ru 3p regions allows for the deconvolution of peaks corresponding to different chemical species. For iron, the Fe 2p spectrum can be complex due to spin-orbit coupling (resulting in 2p₃/₂ and 2p₁/₂ peaks) and the presence of satellite features. mccrone.comresearchgate.net Similarly, the Ru 3p or Ru 3d regions are analyzed for ruthenium, although the Ru 3d peak may overlap with the C 1s peak from adventitious carbon, making the Ru 3p region often preferable for analysis. xpsfitting.com
The following tables summarize typical binding energy values observed for iron and ruthenium species in various chemical states, which are used to interpret the XPS spectra of Fe-Ru materials.
Table 1: XPS Binding Energies for Iron Species
This table presents typical binding energy ranges for different oxidation states of iron as determined by XPS.
| Oxidation State | Core Level | Binding Energy (eV) |
|---|---|---|
| Metallic Fe (Fe⁰) | Fe 2p₃/₂ | 706.7 |
| Iron (II) Oxide (FeO) | Fe 2p₃/₂ | 709.6 |
Data compiled from published research findings. researchgate.netresearchgate.net
Table 2: XPS Binding Energies for Ruthenium Species
This table presents typical binding energy ranges for different oxidation states of ruthenium as determined by XPS.
| Oxidation State | Core Level | Binding Energy (eV) |
|---|---|---|
| Metallic Ru (Ru⁰) | Ru 3p₃/₂ | 461.2 - 462.0 |
| Ruthenium Oxide (RuO₂) | Ru 3p₃/₂ | 462.9 - 463.9 |
Data compiled from published research findings. researchgate.netxpsfitting.com
In a study of bimetallic Fe-Ru oxide nanoparticles, high-resolution XPS spectra revealed the Fe 2p₃/₂ peaks at 709.4 eV and 711.3 eV, corresponding to Fe₂O₃ and Fe₃O₄. researchgate.net In the same study, the Ru 3p₃/₂ peaks were observed at 462.0 eV and 463.9 eV, indicating the presence of ruthenium oxides. researchgate.net By quantifying the areas under these peaks, the relative atomic concentrations of each element and the proportions of their different oxidation states on the material's surface can be determined. This quantitative analysis is fundamental to correlating the surface chemistry of Fe-Ru (1/1) materials with their functional properties.
Theoretical and Computational Investigations of Iron Ruthenium 1/1 Electronic Structure and Bonding
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a central method for investigating the electronic structure of transition metal complexes, including those containing iron and ruthenium. nih.govcore.ac.uk DFT calculations are employed to model a range of properties, from ground-state geometries to electronic and magnetic characteristics. researchgate.netarxiv.org By approximating the many-body electronic Schrödinger equation, DFT provides a computationally tractable yet accurate framework for studying complex materials. core.ac.uk
DFT calculations are instrumental in predicting the electronic band structure and the density of states (DOS) for solid-state Iron-Ruthenium systems. These predictions are crucial for understanding the material's conductivity and magnetic properties.
First-principles DFT calculations on ruthenium-alloyed iron phosphide (Ru–Fe₂P) show that the incorporation of ruthenium alters the band structure near the Fermi level (EF). acs.org The 4d orbitals of ruthenium are more itinerant and have a more dispersive energy distribution than the 3d orbitals of iron. This leads to a higher occupation level and an increase in the Fermi level. acs.org Similarly, studies on hypothetical RuₓFe₁₋ₓSe and RuₓFe₁₋ₓTe systems reveal that Ru-based chalcogenides exhibit a Fermi surface topology similar to that of FeSe. arxiv.org
Experimental studies using X-ray Photoelectron Spectroscopy (XPS) on pure iron and ruthenium metals provide a basis for understanding the DOS, showing that the d-bands have systematic behaviors that agree qualitatively with theoretical results. nist.gov In computational models of ruthenium chalcogenides, it is the 4d orbitals of the Ru atoms that dominate the states around the Fermi level. aps.org For iron, ruthenium, and osmium monosilicides, all are predicted to be indirect-gap semiconductors, with the band structure featuring a distinctive "loop of extrema" in both the valence and conduction bands. researchgate.net
| System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Ru–Fe₂P | First-Principles DFT | Ru incorporation increases the Fermi level; Ru 4d orbitals are more itinerant than Fe 3d orbitals. | acs.org |
| RuₓFe₁₋ₓSe / RuₓFe₁₋ₓTe | DFT | Ru-based systems show similar Fermi surface topology to FeSe; ground states can be nonmagnetic or antiferromagnetic. | arxiv.org |
| RuSe Monolayer | DFT (GGA) | Metallic system with three hole pockets and two electron pockets; Ru 4d orbitals dominate states near EF. | aps.org |
| FeSi / RuSi | Pseudopotential Method | Both are indirect-gap semiconductors with calculated band gaps of 0.17 eV (FeSi) and 0.22 eV (RuSi). | researchgate.net |
DFT is used to calculate the electron charge density, providing a visual and quantitative description of the chemical bonding and orbital interactions between iron and ruthenium. In a study of a trinuclear diiron(III)-ruthenium(II) complex, DFT and ab initio calculations were combined with an experimental X-ray charge density analysis to investigate its electronic structure. uu.nlacs.org The analysis of atomic basins and bond critical points, based on the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous definition of the bonding characteristics. acs.org
For systems containing iron, a known ferromagnetic material, spin-polarized DFT calculations are essential. nih.gov These calculations account for the different spatial distributions of spin-up and spin-down electrons, which is necessary to accurately model magnetic properties and open-shell electronic structures.
Spin-polarized calculations on RuₓFe₁₋ₓSe and RuₓFe₁₋ₓTe predict that while RuSe and RuTe have nonmagnetic ground states, the mixed iron-ruthenium solid solutions exhibit single- and double-stripe antiferromagnetic ground states, respectively. arxiv.org Analysis of spin-density distributions in bimetallic iron and ruthenium complexes provides a clear representation of charge localization. acs.org Such analyses have shown that radical cation iron complexes tend to be valence-trapped (Robin and Day Class II), whereas the analogous ruthenium complexes are delocalized (Class III). acs.orguwa.edu.au This difference is attributed to the distinct electronic properties of iron and ruthenium, which spin-density calculations help to elucidate. acs.orguwa.edu.au In studies of ruthenium complexes with redox-active ligands, spin density analyses using hybrid functionals confirm oxidation state assignments, though this often requires accounting for significant spin polarization. nih.gov
| Complex Type | Computational Finding | Classification | Reference |
|---|---|---|---|
| [{M(dppe)Cp´}₂(μ-C≡CC≡C)]⁺ (M=Fe) | Significant spin polarization and localization. | Valence-trapped (Class II) | acs.orguwa.edu.au |
| [{M(dppe)Cp´}₂(μ-C≡CC≡C)]⁺ (M=Ru) | Delocalized spin density. | Delocalized (Class III) | acs.orguwa.edu.au |
| RuₓFe₁₋ₓSe / RuₓFe₁₋ₓTe | Single- and double-stripe antiferromagnetic ground states are predicted. | Antiferromagnetic | arxiv.org |
DFT and its time-dependent extension (TD-DFT) are powerful tools for studying electron transfer processes, including metal-to-metal charge transfer (MMCT), also known as intervalence charge transfer (IVCT). science.govtandfonline.com In mixed-valence systems, an electron is transferred between two metal centers in different oxidation states.
In unsymmetrical iron-ruthenium Prussian blue analogues (Fe₄[Ru(CN)₆]₃), an increase in electronic localization is observed, which is reflected by a shift of the IVCT band to higher energies compared to the all-ruthenium analogue. berkeley.edu This indicates a higher energy barrier for intramolecular electron transfer between the metal centers. scispace.com In specially designed molecular assemblies, ruthenium complexes can mediate electron transfer to and from otherwise insulated iron complexes, demonstrating controlled electron transport pathways. nih.govacs.org The efficiency of this process is dependent on the ratio of ruthenium to other insulating complexes, highlighting ruthenium's role as an electron transfer channel. nih.govacs.org Studies comparing iron and ruthenium complexes often find that electron delocalization is greater for ruthenium systems, which facilitates more efficient charge transfer. science.gov
Ab Initio and Quantum Chemical Approaches
While DFT is widely used, ab initio and other quantum chemical methods provide alternative and sometimes more rigorous approaches to studying electronic structure, particularly for systems where electron correlation is critical. researchgate.netnih.gov
Ab initio methods, such as CASSCF/NEVPT2 and QM/MM, are used to build detailed theoretical models of the bonding and electronic coupling between iron and ruthenium. uu.nlnih.gov The diversity in the structural and magnetic phases of iron arises from a complex mix of metallic and covalent bonding due to overlapping d-orbitals. aps.org Introducing ruthenium into an iron system further complicates these interactions.
Theoretical analyses of bimetallic complexes have been used to re-classify iron compounds as valence-trapped (Class II), in contrast to ruthenium complexes which are delocalized (Class III). acs.orguwa.edu.au This distinction points to weaker interatomic coupling in the iron systems compared to their ruthenium counterparts. The development of classical interatomic potentials, often fitted to ab initio data, allows for larger-scale simulations while retaining a degree of quantum mechanical accuracy. aps.org In linear iron(II) complexes, multireference wavefunction analysis has been used to extract ligand field parameters and characterize the nature of the metal-ligand bonds, revealing strong 3d₂²–4s mixing and significant π-bonding anisotropy. rsc.org Applying similar advanced methods to hetero-bimetallic Fe-Ru systems can provide a fundamental understanding of the interatomic coupling that governs their unique electronic properties.
Analysis of Valence Electron Concentrations and Stability Rules (e.g., Hume-Rothery)
The stability of intermetallic phases can often be rationalized through empirical guidelines such as the Hume-Rothery rules, which consider factors like atomic size, crystal structure, electronegativity, and valency. wikipedia.orgvedantu.comstudy.com These rules provide a framework for predicting the formation of solid solutions.
A critical parameter in assessing the stability of alloys, particularly those involving transition metals, is the Valence Electron Concentration (VEC). aps.orgaip.org VEC is defined as the average number of valence electrons per atom in the alloy. aip.org For the iron-ruthenium (1/1) system, the VEC can be calculated by considering the valence electrons of the constituent atoms. Iron (Fe) is in Group 8 and has 8 valence electrons, while Ruthenium (Ru), also in Group 8, contributes 8 valence electrons. For the 1:1 alloy, the VEC is:
VEC = (1 * 8) + (1 * 8) / (1 + 1) = 8
The stability of different crystal structures in transition metal alloys is often correlated with the VEC. For instance, specific VEC ranges are known to favor face-centered cubic (fcc), body-centered cubic (bcc), or hexagonal close-packed (hcp) structures. aps.orgresearchgate.net A VEC of 8.0 for the Fe-Ru system falls within a range where both hcp and fcc phases are commonly observed, and the precise stable phase would be determined by the interplay of electronic and steric factors. aps.org
The Hume-Rothery rules for the formation of substitutional solid solutions are as follows:
Atomic Size Factor: The difference in atomic radii between the two elements should be less than 15%. wikipedia.orgcam.ac.uk
Crystal Structure: The elements should have the same crystal structure. wikipedia.orgvedantu.com
Electronegativity: The elements should have similar electronegativity to avoid the formation of intermetallic compounds. wikipedia.orgvedantu.com
Valency: The elements should have the same valency for complete solubility. wikipedia.orgvedantu.com
An analysis of these rules for the iron-ruthenium system is presented in the table below.
| Property | Iron (Fe) | Ruthenium (Ru) | Analysis for Fe-Ru (1/1) |
|---|---|---|---|
| Atomic Radius (pm) | 126 | 134 | Difference of ~6.3%, which is well within the <15% rule, favoring solid solution formation. |
| Crystal Structure | BCC (α-Fe), FCC (γ-Fe) | HCP | The difference in crystal structures may limit complete solid solubility across all temperatures. However, the existence of an FCC phase for iron (γ-Fe) suggests potential for solid solution formation at elevated temperatures. |
| Electronegativity (Pauling Scale) | 1.83 | 2.2 | The electronegativity difference is moderate, suggesting a predominantly metallic bonding character rather than the formation of a distinct intermetallic compound. scribd.com |
| Common Valency | +2, +3 | +2, +3, +4 | The similar range of common valencies is favorable for the formation of a solid solution. vedantu.com |
Based on this analysis, the atomic size and electronegativity criteria are favorable for the formation of a substitutional solid solution in the iron-ruthenium (1/1) system. The differing crystal structures at ambient conditions may suggest the formation of distinct phases or limited solubility at lower temperatures.
Time-Dependent Computational Methodologies
To understand the dynamic behavior of the electronic structure in the iron-ruthenium (1/1) compound, particularly in response to external stimuli like light, time-dependent computational methods are indispensable. These methods allow for the simulation of excited-state dynamics and spectroscopic properties.
Femtosecond X-ray Absorption Spectroscopy (XAS) is a powerful experimental technique for probing the ultrafast dynamics of electronic and geometric structures in molecules and materials. desy.de Computational simulations of XAS are crucial for the interpretation of experimental data, providing a molecular-level understanding of the observed spectral changes. acs.orgosti.gov
In the context of the iron-ruthenium (1/1) alloy, femtosecond XAS simulations could elucidate the dynamics following photoexcitation. Upon absorption of a photon, the system is promoted to an excited electronic state. The subsequent relaxation processes, which can involve charge transfer, spin crossover, and structural rearrangements, occur on femtosecond to picosecond timescales. scribd.comnih.gov
Time-dependent density functional theory (TD-DFT) is a widely used computational method for simulating XAS spectra and excited-state dynamics. acs.orgresearchgate.net For the Fe-Ru (1/1) system, a typical simulation would involve:
Ground-State Calculation: An initial DFT calculation to determine the ground-state electronic structure and geometry of the Fe-Ru system.
Excited-State Calculations: TD-DFT calculations to determine the energies and characteristics of the excited states accessible upon photoexcitation. This would reveal the nature of the initial excitation, for example, a metal-to-metal charge transfer (MMCT) from Fe to Ru or vice versa.
Dynamics Simulations: Ab initio molecular dynamics or surface hopping simulations to track the evolution of the system in the excited state. These simulations would reveal the pathways and timescales of relaxation processes.
XAS Spectra Calculation: At various time delays during the dynamics simulation, the XAS spectra at the Fe and Ru L-edges would be calculated. These simulated spectra would predict the changes in the absorption features corresponding to the evolving electronic and geometric structure of the Fe-Ru system.
Simulated femtosecond XAS spectra would provide key insights into:
Charge Localization/Delocalization: By probing the core-level transitions at both the Fe and Ru centers, it would be possible to track the movement of electrons and holes following photoexcitation. acs.org
Spin State Changes: Changes in the pre-edge features of the XAS spectra can be indicative of spin crossover events, which are common in iron complexes. desy.de
Structural Dynamics: The extended X-ray absorption fine structure (EXAFS) region of the spectrum is sensitive to the local atomic arrangement, allowing for the monitoring of changes in the Fe-Ru bond distance and coordination environment.
While specific experimental or computational studies on the femtosecond XAS of the iron-ruthenium (1/1) compound are not yet prevalent in the literature, the application of these established computational methodologies holds the promise of a detailed understanding of its excited-state dynamics.
Research on Magnetic Phenomena in Iron Ruthenium 1/1 Systems
Critical Behavior and Phase Transitions
The study of critical behavior focuses on the properties of materials near a phase transition point. aps.org Magnetic phase transitions, such as the shift from a ferromagnetic to a paramagnetic state at the Curie temperature, are characterized by critical fluctuations and are described by a set of critical exponents. aps.orgnih.gov In disordered alloys, the nature of these transitions can be complex, influenced by factors like chemical disorder and competing magnetic interactions. nih.gov The transition from an ordered magnetic state to a disordered paramagnetic state is a fundamental phenomenon that provides insight into the underlying interactions within the material. sapub.orgresearchgate.netarxiv.org
Monte Carlo (MC) simulations are a powerful computational tool used to model the thermodynamic properties of materials, including magnetic ordering in alloys. ucdavis.edumedium.com These simulations utilize statistical mechanics principles to predict the behavior of a system by repeatedly generating random configurations and evaluating their energies. researchgate.netresearchgate.net The Metropolis algorithm is a common MC method used to simulate how the magnetic moments (spins) on a crystal lattice evolve with temperature. ucdavis.edumedium.com
In the context of disordered magnetic alloys, MC simulations can model systems with random arrangements of different atomic species. By defining the exchange interaction energies between neighboring atoms (e.g., Fe-Fe, Fe-Ru, Ru-Ru), the simulation can determine the most energetically favorable magnetic configuration at a given temperature. researchgate.net This allows researchers to predict magnetic ordering temperatures (like the Curie or Néel temperature), calculate thermodynamic quantities such as specific heat and magnetic susceptibility, and visualize the magnetic structure as it evolves through a phase transition. ucdavis.edunih.gov
Key Steps in Monte Carlo Simulation of Magnetic Ordering:
Define a Lattice: A crystal lattice representing the alloy structure is defined.
Assign Spins: Magnetic moments (spins) are assigned to each lattice site. In a disordered alloy, the type of atom (e.g., Fe or Ru) at each site is set according to the desired composition.
Define Hamiltonian: An energy model (Hamiltonian) is established, which includes terms for exchange interactions between neighboring spins.
Metropolis Algorithm:
A random spin is selected and a trial "flip" to a new orientation is proposed.
The change in energy (ΔE) resulting from the flip is calculated.
If ΔE is negative (energetically favorable), the flip is accepted.
If ΔE is positive, the flip is accepted with a probability of exp(-ΔE/kT), where k is the Boltzmann constant and T is the temperature.
Equilibration and Measurement: The simulation is run for many steps to allow the system to reach thermal equilibrium, after which thermodynamic properties are averaged over subsequent configurations.
The magnetic properties of alloys are fundamentally determined by interactions at the atomic scale. Therefore, accurate atomistic models are essential for understanding and predicting magnetic ordering. mdpi.comaps.org These models represent the material as a collection of individual atoms whose magnetic moments interact with each other and with their local environment. researchgate.net
A common approach is the use of a spin Hamiltonian, which mathematically describes the total energy of the magnetic system. mdpi.com This Hamiltonian typically includes several key terms:
Exchange Interaction: Describes the coupling between neighboring spins, which can be ferromagnetic or antiferromagnetic.
Magnetic Anisotropy: Represents the preferential orientation of magnetic moments along certain crystallographic directions.
External Magnetic Field: Accounts for the interaction with an applied field.
Dipole-Dipole Interaction: A long-range interaction between magnetic moments. mdpi.com
The parameters for these models, such as the strength of the exchange interactions (Jᵢⱼ), can be derived from first-principles (ab initio) quantum mechanical calculations. aps.org These atomistic models are crucial for capturing the effects of local chemical environments in disordered alloys, where the magnetic moment of an atom is influenced by the types of atoms surrounding it. They are particularly important for describing complex phenomena like noncollinear magnetism, which cannot be adequately explained by simpler, continuum-based models. aps.org
Catalytic Science and Reaction Mechanisms Involving Iron Ruthenium 1/1 Catalysts
Heterogeneous Catalysis Investigations
Iron-ruthenium materials have been extensively studied as heterogeneous catalysts for several key industrial reactions. The synergy between the cost-effectiveness and high activity of iron for certain reactions, combined with the superior catalytic prowess and stability of ruthenium, makes this combination particularly compelling.
The Fischer-Tropsch Synthesis (FTS) is a crucial process for converting synthesis gas (syngas, a mixture of CO and H₂) into liquid hydrocarbons, serving as a cornerstone of gas-to-liquids technology. iitm.ac.inmdpi.comresearchgate.net Iron and ruthenium are both active FTS catalysts, though they operate via different mechanisms and yield distinct product selectivities. mdpi.commdpi.com Iron-based catalysts are known for their high activity in the water-gas shift (WGS) reaction, making them suitable for hydrogen-deficient syngas, while ruthenium catalysts exhibit high activity and selectivity towards long-chain hydrocarbons. iitm.ac.in
The active phase in iron catalysts is typically various iron carbides (e.g., χ-Fe₅C₂, ε-Fe₂C), which are formed under reaction conditions. mdpi.comresearchgate.net The reaction is thought to proceed through the formation of surface CHx species via CO dissociation, followed by polymerization to form hydrocarbon chains. researchgate.netmdpi.com Ruthenium, on the other hand, is highly active as a metallic catalyst (Ru⁰) and is noted for its ability to produce high molecular weight waxes. iitm.ac.inmdpi.com
| Catalyst System | Typical Active Phase | Primary Selectivity | Chain Growth Probability (α) | Key Characteristics |
|---|---|---|---|---|
| Iron-based | Iron Carbides (e.g., χ-Fe₅C₂) mdpi.comresearchgate.net | Lower Olefins, Gasoline-range Hydrocarbons mdpi.com | Variable, typically < 0.9 | High WGS activity, suitable for low H₂/CO ratio syngas. iitm.ac.in |
| Ruthenium-based | Metallic Ruthenium (Ru⁰) mdpi.com | Long-chain Hydrocarbons (Waxes) iitm.ac.inmdpi.com | High, often > 0.9 | High activity and stability, low WGS activity, high cost. mdpi.commdpi.com |
| Iron-Ruthenium (1/1) | Bimetallic Clusters, Promoted Iron Carbides | Enhanced C₅+ Hydrocarbons researchgate.net | Can be tuned by composition | Synergistic effects enhancing activity and modifying selectivity. researchgate.net |
Methanation, the hydrogenation of carbon monoxide (CO) or carbon dioxide (CO₂), is a vital process for producing synthetic natural gas (SNG). mdpi.commdpi.com Ruthenium is one of the most active metals for methanation, exhibiting high activity even at low temperatures. mdpi.commdpi.com Iron catalysts are also active but can favor the reverse water-gas shift reaction, producing CO from CO₂. google.com
In bimetallic iron-ruthenium clusters, synergistic effects can enhance catalytic performance. Studies on analogous bimetallic systems, such as Nickel-Iron (Ni-Fe), have shown that the addition of a second metal can significantly improve activity and selectivity compared to the monometallic counterparts. researchgate.netresearchgate.net For Ni-Fe catalysts, it is proposed that iron oxide (FeOx) clusters on the surface of the alloy nanoparticles can facilitate CO₂ chemisorption and activation, leading to increased methanation performance. mdpi.com A similar mechanism can be postulated for Fe-Ru systems, where the iron component aids in the activation of CO or CO₂, while the highly active ruthenium sites efficiently hydrogenate the intermediates to methane (B114726). The interaction between the two metals can lead to enhanced reducibility and dispersion of the active sites. researchgate.netmdpi.com
| Catalyst | Support | Temperature for Max. Conversion (°C) | CH₄ Selectivity (%) | Key Findings |
|---|---|---|---|---|
| Ru/Al₂O₃ | Alumina | ~250-350 | >95 | High activity at low temperatures. mdpi.com |
| Ni-Fe/Al₂O₃ | Alumina | ~300-400 | >90 | Synergistic effect observed; Ni/Fe ratio of 3 shows high activity. researchgate.net |
| Ni-Fe/MgAl₂O₄ | Magnesium Aluminate | ~250-350 | >95 | Enhanced performance attributed to alloy formation and FeOx clusters. researchgate.netmdpi.com |
| Ru/Ni-wool | Nickel Wool | ~248 | ~100 | Demonstrates high conversion at very low temperatures. mdpi.com |
The electrochemical hydrogen evolution reaction (HER) is a critical component of water splitting for green hydrogen production. acs.org While platinum (Pt) is the benchmark catalyst, its high cost has driven research into alternatives. Ruthenium is a promising candidate due to its similar hydrogen binding energy and lower cost. nih.govmdpi.com The incorporation of iron to form an FeRu alloy has been shown to significantly boost HER performance. consensus.app
| Electrocatalyst | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|---|
| FeRu/MoO₂@Mo | 1 M KOH | 22 | - | consensus.app |
| FeRu/MoO₂@Mo | Simulated Seawater | 42 | - | consensus.app |
| FeRu/MoO₂@Mo | Real Seawater | 65 | - | consensus.app |
| CFeCoNiP | 1 M NaOH | 37 | 29 | rsc.org |
The reactivity and selectivity of heterogeneous catalysts are profoundly influenced by their physical and structural properties, including crystal structure, particle size, and the nature of the support. mdpi.combohrium.com For iron, cobalt, and ruthenium catalysts in FTS, the turnover frequency (TOF) for CO hydrogenation has been observed to increase with metal particle size up to a threshold of about 7–8 nm, beyond which the activity becomes size-independent. mdpi.combohrium.comnii.ac.jp This suggests that specific sites, such as step-edges, which are more prevalent on larger particles, may be crucial for CO dissociation. mdpi.com Conversely, smaller particles might favor methane production. mdpi.com
The crystal structure of the active phase is also critical. In iron-based FTS catalysts, different iron carbide phases exhibit varying activities and selectivities. mdpi.com The complex structural evolution of iron catalysts during the reaction presents a significant challenge in establishing clear structure–reactivity relationships. rsc.org For ruthenium catalysts, FTS is generally considered structure-sensitive for particles smaller than 7 nm, with TOF increasing with particle size in this range. researchgate.net In other reactions, such as furfural (B47365) hydrogenation, the reaction can be weakly structure-sensitive over Ru nanoparticles, while side reactions like decarbonylation show strong structure sensitivity, being favored on smaller particles. researchgate.net The preparation method and pretreatment conditions can also significantly alter the particle size and shape, thereby affecting the number of active sites available for catalysis. daneshyari.com
Homogeneous Catalysis Research
While heterogeneous catalysis dominates many industrial applications of iron-ruthenium systems, homogeneous complexes involving these metals are pivotal in fine chemical synthesis, particularly in asymmetric catalysis.
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones and imines to produce chiral alcohols and amines, which are valuable building blocks in the pharmaceutical and fine chemical industries. rsc.orgsigmaaldrich.com Ruthenium complexes, particularly those with chiral diamine ligands, are the conventional catalysts for this transformation. rsc.orgsigmaaldrich.comnih.gov These systems operate through a metal-ligand bifunctional mechanism, where a ruthenium hydride is the active reducing agent. nih.govresearchgate.net
More recently, driven by the desire for more sustainable and economical processes, iron-based catalysts have emerged as a "greener" alternative to ruthenium. rsc.orgnih.gov Iron(II) complexes featuring tetradentate P-N-N-P ligands have been developed as effective precatalysts for the ATH of ketones, achieving high turnover frequencies and excellent enantioselectivities (up to 96% ee) for sterically demanding substrates. nih.gov Evidence also suggests that in some cases, the active catalytic species may be iron(0) nanoparticles functionalized with chiral ligands, representing a rare example of asymmetric catalysis with non-precious metal nanoparticles. nih.gov The development of bimetallic Fe-Ru homogeneous catalysts for ATH is an area of growing interest, aiming to combine the high activity of ruthenium with the cost-effectiveness of iron, potentially leading to synergistic effects in both activity and enantioselectivity.
Photocatalysis and Photosensitizer Development.researchgate.netnih.gov
The development of photocatalytic systems utilizing iron-ruthenium (1/1) complexes is a significant area of research, primarily driven by the goal of creating artificial photosynthetic systems for processes like light-driven hydrogen production. researchgate.net In these systems, a ruthenium complex typically functions as a photosensitizer (PS), absorbing light and initiating electron transfer, while an iron center, often a diiron cluster, acts as the catalytic site for a specific reaction, such as proton reduction. researchgate.netnih.gov
A common strategy involves covalently linking a ruthenium(II) polypyridyl photosensitizer to a model of the iron-hydrogenase active site. researchgate.net These dyad or supramolecular structures are designed to facilitate intramolecular electron transfer from the photoexcited ruthenium moiety to the diiron unit, which is a crucial step in the catalytic cycle. researchgate.net The efficiency of this process is highly dependent on the nature of the linking bridge and the electronic properties of both the photosensitizer and the catalyst.
Researchers have synthesized and characterized various ruthenium-diiron complexes to understand the interactions between the two metallic centers. researchgate.net For instance, a trinuclear complex where an azadithiolate (ADT) bridged diiron hexacarbonyl unit, [(μ-ADT)Fe₂(CO)₆], was linked to a [Ru(terpy)₂]²⁺ photosensitizer via a rigid phenylacetylene (B144264) tether has been studied. acs.orgfigshare.com The inclusion of a rigid linker is a key design element aimed at extending the lifetime of the typically short-lived excited state of the [Ru(terpy)₂]²⁺ core, thereby enhancing the probability of successful electron transfer. acs.orgfigshare.com
Investigations into the photophysical and electrochemical properties of these complexes are essential for optimizing their performance. Techniques such as time-resolved spectroscopy are used to evaluate the interactions between the photo-excited ruthenium component and the diiron catalytic unit. researchgate.net Cyclic voltammetry helps in determining the redox properties and assessing the thermodynamic feasibility of electron transfer. For example, in one study, the driving force for electron transfer from the photoexcited *[Ru(terpy)₂]²⁺ to the diiron site was calculated to be thermodynamically uphill, highlighting the challenges in designing efficient systems. acs.org These detailed research findings guide the rational design of new and more efficient Fe-Ru photocatalysts.
Table 1: Properties of Selected Iron-Ruthenium Photocatalytic Dyads
| Complex Structure | Photosensitizer Unit | Catalytic Unit | Key Design Feature | Investigated Properties | Reference |
|---|---|---|---|---|---|
| Ru(II) polypyridyl covalently linked to (μ-DT)Fe₂(CO)₆ | Ruthenium(II) polypyridyl | Diiron dithiolate model of [FeFe]-H₂ase active site | Covalent linkage for intramolecular electron transfer | Redox properties (Cyclic Voltammetry), Excited-state interactions (Time-resolved Spectroscopy) | researchgate.net |
| [(μ-ADT)Fe₂(CO)₆]-phenylacetylene-[Ru(terpy)₂]²⁺ | [Ru(terpy)₂]²⁺ | Azadithiolate (ADT) bridged diiron hexacarbonyl | Rigid phenylacetylene linker to prolong excited-state lifetime | Photophysical properties, IR spectroscopy, Electrochemistry | acs.orgfigshare.com |
| [PS-2Fe2S] dyad system | Ruthenium (II) tris-bipyridine | Amino-functionalized diiron active site model | Amide bond linkage | Conceptual design for light-driven hydrogen evolution | researchgate.net |
Mechanistic Insights from Bio-Inspired Systems (e.g., Hydrogenases).rsc.orgpnas.orgdigitellinc.com
Bio-inspired iron-ruthenium complexes, particularly those that mimic the active site of [FeFe]-hydrogenases, serve as invaluable tools for gaining mechanistic insights into biological hydrogen production and oxidation. acs.orgmdpi.com [FeFe]-hydrogenases are nature's most efficient catalysts for hydrogen evolution, featuring a complex active site known as the H-cluster. mdpi.comresearchgate.net This cluster consists of a diiron subcluster ([2Fe]H) linked via a cysteine residue to a [4Fe4S] cubane (B1203433) cluster, which functions in electron transport. mdpi.comnih.gov Synthetic models that replicate the structural and functional aspects of the [2Fe]H site are crucial for understanding its catalytic cycle, as the natural enzymes are difficult to study directly. rsc.orgbohrium.com
The development of synthetic analogues, such as azadithiolate-bridged diiron clusters, allows researchers to systematically modify the structure and study the effects on catalytic activity. acs.org By attaching a photosensitizer like a ruthenium complex, these models can be integrated into artificial photocatalytic systems, providing a platform to probe the elementary steps of proton reduction and electron transfer that are fundamental to the enzyme's function. researchgate.netnih.gov
Mechanistic studies on these mimics have illuminated key aspects of the hydrogenase catalytic cycle. For instance, the role of the dithiolate bridge and its substituents on the electronic structure of the diiron core has been explored. acs.org It has been shown that the nitrogen heteroatom in azadithiolate bridges significantly influences the electronic properties of the [Fe₂(CO)₆] core. acs.org Furthermore, research on these models has helped to understand the formation of crucial intermediates, such as hydride species. nih.govnih.gov The protonation of the low-valent diiron center is a key step, and synthetic models allow for the characterization of both terminal and bridging hydride intermediates, providing insights into the most likely pathways for H₂ formation in the actual enzyme. nih.gov
Electrochemical studies of these bio-inspired systems reveal the potentials at which the diiron unit is reduced, a critical factor for catalysis. researchgate.net While synthetic mimics often operate at higher overpotentials than the natural enzymes, these studies help to quantify the energetic requirements of the catalytic process and guide the design of more efficient catalysts. nih.govrsc.org Ultimately, the insights gained from these iron-ruthenium model systems are not only fundamental to understanding the mechanism of hydrogenases but also essential for developing robust, cost-effective catalysts for large-scale hydrogen production. researchgate.netnih.gov
Table 2: Mechanistic Insights from Bio-Inspired Iron-Ruthenium Systems
| Bio-Inspired System | Enzyme Mimicked | Mechanistic Question Addressed | Key Finding / Insight | Experimental Technique | Reference |
|---|---|---|---|---|---|
| Diiron-dithiolate complexes | [FeFe]-Hydrogenase H-cluster | Role of the dithiolate bridge structure | Substituents on the bridge affect the electronic structure and redox properties of the diiron core. | X-ray Crystallography, Electrochemistry | researchgate.netacs.org |
| Azadithiolate-bridged diiron complexes | [FeFe]-Hydrogenase [2Fe]H site | Influence of bridge heteroatoms | The nitrogen atom in the ADT bridge has a marked influence on the electronic properties of the Fe-Fe core. | IR Spectroscopy, Electrochemistry | acs.org |
| Ru-PS linked to [FeFe] model | [FeFe]-Hydrogenase integrated system | Feasibility of light-driven intramolecular electron transfer | Electron transfer can be thermodynamically uphill, highlighting the importance of linker and component design. | Photophysical measurements, Electrochemical calculations | acs.org |
| Functional [FeFe] models | [FeFe]-Hydrogenase catalytic cycle | Nature of hydride intermediates | Models allow for the generation and study of both terminal and bridging hydrides, informing on H₂ evolution pathways. | Spectroscopy, Electrochemistry | nih.gov |
Advanced Materials Research and Potential Applications of Iron Ruthenium 1/1
Intermetallic Alloys for High-Performance Materials.
Iron-ruthenium (1/1) is a member of the broader class of intermetallic alloys, which are compounds of two or more metals with an ordered crystal structure. This ordering often leads to superior properties compared to conventional disordered alloys. In the Fe-Ru system, the hexagonal close-packed (hcp) ε-phase is a key feature, and its stability and properties are central to the development of high-performance materials.
The addition of ruthenium to iron is a known strategy for enhancing mechanical properties. Alloying iron with ruthenium can lead to significant improvements in hardness and strength. This is attributed to solid solution strengthening and the intrinsic properties of the ordered intermetallic phases that form. Research into ruthenium-based alloys has shown their potential for high-temperature structural applications, where mechanical stability under extreme conditions is paramount.
Table 1: Comparative Mechanical Properties of Iron, Ruthenium, and Potential Fe-Ru Alloys
| Property | Pure Iron (Annealed) | Pure Ruthenium | Potential Fe-Ru (1/1) Alloy |
|---|---|---|---|
| Tensile Strength | ~250 MPa | ~370 MPa | Enhanced |
| Hardness (Brinell) | ~70-100 | ~220 | Significantly Increased |
| Ductility | High | Moderate | Application Dependent |
| High-Temperature Strength | Decreases Significantly | Retains Strength to Higher Temperatures | Improved over Pure Iron |
Note: The values for the Fe-Ru (1/1) alloy are qualitative, representing the expected trend based on alloying principles and data from related ruthenium alloys. Specific values would depend on the processing and exact phase composition.
Thermoelectric materials can convert heat energy into electrical energy and vice versa, making them crucial for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT. The search for high-ZT materials has led to the investigation of various intermetallic compounds, including those based on iron and ruthenium.
Fe- and Ru-based full-Heusler compounds, a class of intermetallic alloys with a specific crystal structure, are being explored for their thermoelectric potential. For instance, compounds like Fe2VAl have been studied, and there is an interest in how substituting elements like ruthenium could further optimize their thermoelectric properties. The goal is to achieve a high Seebeck coefficient (voltage generated per unit temperature difference), low electrical resistivity, and low thermal conductivity to maximize ZT.
Spintronic Materials Research
Spintronics is an emerging field of electronics that utilizes the intrinsic spin of the electron, in addition to its charge, to carry information. This offers the potential for devices with higher speeds, lower power consumption, and non-volatility. Materials with high spin polarization are essential for spintronic applications.
Heusler alloys are a prominent class of materials in spintronics research. tandfonline.com They are intermetallic compounds with a face-centered cubic crystal structure. mahendrapublications.com A key feature of many Heusler alloys is the prediction of half-metallicity, where the material behaves as a conductor for electrons of one spin orientation and as an insulator or semiconductor for the other. tandfonline.com This leads to a high degree of spin polarization at the Fermi level, which is highly desirable for spintronic devices. tandfonline.com
Research into ruthenium-based Heusler alloys has shown their potential for interesting magnetic and transport properties. For example, the Ru2Mn1-xFexGe alloy system exhibits a transition from antiferromagnetic to ferromagnetic behavior with increasing iron content. aip.org While specific research on a Heusler phase of FeRu (1/1) is ongoing, the broader family of Fe- and Ru-containing Heusler alloys is a fertile ground for discovering new spintronic materials. The ability to tune the electronic and magnetic properties by varying the composition makes these alloys particularly attractive. tandfonline.com
The ability to control the spin polarization ratio is crucial for the functionality of spintronic devices. In ferromagnetic materials, the spin polarization is related to the difference in the density of states for spin-up and spin-down electrons at the Fermi level. In iron-ruthenium systems, the interplay between the 3d electrons of iron and the 4d electrons of ruthenium can lead to complex magnetic interactions and electronic structures.
Studies on porphyrin complexes with iron and ruthenium have highlighted the significant differences in their spin-polarized conceptual density functional theory (CDFT) reactivity descriptors, underscoring the distinct electronic behavior of these two elements. nih.gov This suggests that by alloying iron and ruthenium, it may be possible to engineer the spin density of states and thus control the spin polarization. The choice of the crystal structure, such as the Heusler L21 or B2 structures, can also significantly influence the magnetic properties and the degree of spin polarization. tandfonline.com
Materials for Energy Conversion and Storage
The development of efficient and sustainable energy technologies is a global priority. Iron-ruthenium based materials are being investigated for their potential roles in both energy conversion and storage applications, primarily in catalysis and as electrode materials.
For energy storage, ruthenium-containing compounds are being explored as advanced electrode materials. For instance, P2-type Na0.67Mn1-xRuxO2 has been investigated as a cathode material for sodium-ion batteries, demonstrating excellent capacity retention. nih.gov The wide range of accessible oxidation states for ruthenium contributes to its ability to facilitate electrochemical reactions. nih.gov While research on the direct use of FeRu (1/1) in energy storage is still emerging, the promising results from related ruthenium-based materials suggest that iron-ruthenium alloys could offer a synergistic combination of properties for next-generation energy storage devices.
Table 2: Potential Applications of Iron-Ruthenium (1/1) in Energy Technologies
| Application Area | Specific Role of Iron-Ruthenium (1/1) | Potential Advantages |
|---|---|---|
| Energy Conversion | Catalyst for Fischer-Tropsch Synthesis | High activity and selectivity for hydrocarbon production. |
| Electrocatalyst for Hydrogen Evolution Reaction | Enhanced efficiency for hydrogen production from water. | |
| Energy Storage | Cathode Material for Sodium-Ion Batteries | High capacity and long-term cycling stability. |
Photovoltaic Applications and Band Gap Engineering.
The exploration of iron-ruthenium compounds in photovoltaic applications is closely linked to the concept of band gap engineering, a crucial strategy for optimizing the absorption of the solar spectrum. Research has focused on the modification of iron pyrite (FeS₂) by alloying it with ruthenium to form RuₓFe₁₋ₓS₂ thin films. nih.gov This approach aims to augment the band gap of iron pyrite, which is a key determinant of a material's efficiency in converting solar energy into electricity. nih.govnih.govbohrium.com
Theoretical and experimental studies have demonstrated that the introduction of small concentrations of ruthenium into the iron pyrite crystal lattice can effectively widen its band gap. nih.govnih.govbohrium.comresearchgate.net For instance, a notable increase in the band gap of FeS₂, from its intrinsic value of approximately 0.9 eV to as high as 1.38 eV, has been observed when about 1.06% of the iron atoms are substituted with ruthenium atoms. nih.govnih.govbohrium.comresearchgate.net This enlarged band gap is considered a more suitable value for solar cell applications. nih.gov
The relationship between the concentration of ruthenium and the resulting band gap has been a subject of detailed investigation. It has been found that the band gap does not increase linearly with the percentage of ruthenium. Instead, the most significant widening of the band gap occurs at very low ruthenium concentrations. nih.gov As the percentage of ruthenium increases beyond a certain point (e.g., greater than 4.96%), the band gap has been observed to decrease. nih.gov
The fabrication of these iron-ruthenium sulfide thin films has been achieved through cost-effective methods such as spray pyrolysis. nih.govnih.govbohrium.comresearchgate.net This involves the sulfuration of amorphous iron oxide thin films deposited from an aqueous solution containing iron and ruthenium precursors. nih.govnih.govbohrium.comresearchgate.net The resulting RuₓFe₁₋ₓS₂ films exhibit a direct band gap, a desirable characteristic for photovoltaic materials as it allows for efficient absorption of photons. nih.gov
The following interactive table summarizes the experimental and calculated band gap values for RuₓFe₁₋ₓS₂ at different ruthenium concentrations, illustrating the impact of band gap engineering.
| Ruthenium Concentration (x) | Experimental Band Gap (eV) | Calculated Band Gap (eV) |
| 0.0106 | 1.38 | 1.35 |
| 0.0347 | 1.16 | 1.05 |
| 0.0496 | 1.07 | 1.00 |
This data highlights the effectiveness of using small concentrations of ruthenium to tune the electronic and optical properties of iron pyrite for enhanced photovoltaic performance. nih.gov
Development of Hybrid Structures for Sensing.
The unique electronic properties of iron-ruthenium compounds have led to their incorporation into hybrid structures for advanced sensing applications. Research in this area focuses on combining the distinct characteristics of iron and ruthenium complexes with other functional materials, such as carbon-based nanostructures, to create highly sensitive and selective sensors. universiteitleiden.nluniversiteitleiden.nl
A significant area of development involves the integration of iron and ruthenium complexes with two-dimensional materials like graphene to produce electronic sensors. universiteitleiden.nl These hybrid structures can be designed to function as field-effect transistors, where the graphene channel's conductivity is modulated by the presence of specific analytes. The iron and ruthenium complexes, when interfaced with the graphene, can act as recognition elements, detecting changes in their environment and translating them into measurable electrical signals. universiteitleiden.nl
One notable approach involves the use of spin crossover materials, which can include iron complexes, in conjunction with graphene-based devices. universiteitleiden.nl These sensors are capable of detecting the spin state transitions in the spin crossover materials, offering a novel sensing mechanism. Furthermore, light-activatable ruthenium complexes have been investigated for their application in sensors that can monitor chemical reactions. universiteitleiden.nl
Ruthenium's position in the periodic table, just below iron, gives it a rich and versatile chemistry, with multiple accessible oxidation states (most commonly +2 and +3). mdpi.comresearchgate.net This allows for the design of a wide array of ruthenium complexes with valuable electrochemical and photochemical properties that can be exploited in sensing technologies. mdpi.com These properties are central to the development of sensors that can detect a variety of analytes, including metal ions and small anions. mdpi.com
The following table outlines the components and principles of hybrid structures incorporating iron and ruthenium for sensing applications.
| Component | Role in Hybrid Sensor | Sensing Principle |
| Iron Complexes | Recognition element (e.g., spin crossover) | Detection of spin state changes |
| Ruthenium Complexes | Recognition element, photochemically active center | Luminescence/electrochemical signal modulation |
| Graphene | Transducer (conductive channel) | Field-effect sensing |
The synergy between the molecular recognition capabilities of iron and ruthenium complexes and the excellent signal transduction properties of materials like graphene paves the way for the creation of next-generation sensors with enhanced performance and new functionalities. universiteitleiden.nl
Future Directions and Emerging Research Avenues in Iron Ruthenium 1/1 Chemistry
Integration of Artificial Intelligence and Big Data in Materials Design
The traditional trial-and-error approach to materials discovery is being revolutionized by the application of artificial intelligence (AI) and machine learning (ML). uq.edu.authetech.comscinito.aiinnovations-report.com These data-driven methods can significantly accelerate the design and optimization of materials like iron-ruthenium alloys by identifying complex relationships between composition, structure, and properties from vast datasets. researchgate.netnih.govnih.gov
Harnessing Machine Learning for Property Prediction:
Machine learning models, such as artificial neural networks and kernel ridge regression, are being trained on existing experimental and computational materials databases to predict the properties of new alloys with remarkable accuracy. uq.edu.auacs.orgacs.org For the Fe-Ru (1/1) system, this approach can be used to screen for compositions with desired characteristics, such as enhanced catalytic activity, specific magnetic behavior, or improved thermal stability, thereby minimizing the need for resource-intensive experiments or simulations. uq.edu.au The development of machine learning potentials, trained on smaller, high-fidelity quantum mechanical calculations, allows for large-scale atomistic simulations that can predict the behavior of Fe-Ru systems with an efficiency far exceeding traditional methods. thetech.comyoutube.com
Accelerating Discovery with High-Throughput Screening:
The integration of AI with high-throughput computational screening can rapidly assess a vast number of potential Fe-Ru compositions and structures. acs.org By leveraging first-principles calculations based on density functional theory (DFT), large datasets of material properties can be generated. youtube.commdpi.comyoutube.comresearchgate.netmdpi.com Machine learning models can then be trained on this data to identify promising candidates for further investigation. acs.org This data-driven framework has the potential to reduce the development cycle of new Fe-Ru based materials from decades to months. innovations-report.comillinois.edu
Below is a hypothetical data table illustrating how machine learning predictions could be compared against DFT calculations for screening Fe-Ru based alloys.
| Fe:Ru Ratio | Predicted Property (ML Model) | Calculated Property (DFT) | Uncertainty |
| 1:1 | High | High | Low |
| 1:1.1 | Moderate | Moderate | Low |
| 0.9:1 | High | High | Medium |
| 1.2:1 | Low | Low | Low |
This interactive table demonstrates a simplified output of a machine learning-guided screening process. The "Predicted Property" could represent a target characteristic like catalytic efficiency or magnetic anisotropy. Low uncertainty in predictions for specific compositions would prioritize them for experimental validation.
Rational Design Principles for Novel Intermetallic Phases
The synthesis of novel intermetallic phases, including those in the Fe-Ru system, is moving beyond serendipitous discovery towards a more deliberate and rational design approach. mdpi.com This involves the use of computational modeling to predict stable crystal structures and guide experimental synthesis.
First-Principles Calculations for Phase Stability:
First-principles calculations, rooted in quantum mechanics, are a powerful tool for predicting the structural and mechanical properties of alloys without experimental input. mdpi.comresearchgate.netmdpi.com These calculations can determine the formation energies of different Fe-Ru intermetallic phases, providing insights into their thermodynamic stability. mdpi.com By systematically exploring different crystallographic configurations, researchers can identify potentially synthesizable and metastable phases with unique properties. acs.orgnih.govacs.org
Guiding Synthesis of Intermetallic Compounds:
Computational insights can guide the choice of synthesis techniques, such as arc-melting, mechanical alloying, or flux growth, to target specific Fe-Ru intermetallic phases. mdpi.comacs.org For instance, understanding the phase diagram and the kinetics of phase transformations, informed by computational models, can help in designing annealing procedures to obtain the desired crystal structure. mdpi.comresearchgate.netresearchgate.net The synthesis of bimetallic Fe-Ru catalysts, for example, has shown that the method of preparation significantly influences the resulting nanoparticle structure and, consequently, its catalytic performance. mdpi.com
The following table outlines key parameters and their influence on the synthesis of Fe-Ru intermetallic phases, as could be predicted by rational design principles.
| Synthesis Parameter | Predicted Outcome on Fe-Ru (1/1) | Rationale |
| Annealing Temperature | Control of crystalline phase and grain size | Higher temperatures can overcome kinetic barriers to form thermodynamically stable phases. |
| Cooling Rate | Formation of metastable phases | Rapid quenching can "freeze" in high-temperature or non-equilibrium structures. |
| Precursor Stoichiometry | Final composition and phase purity | Precise control over the initial Fe to Ru ratio is crucial for obtaining the target 1:1 intermetallic. |
| Milling Time (Mechanical Alloying) | Formation of nanocrystalline or amorphous phases | Extended milling can introduce defects and lead to the formation of metastable intermetallic compounds. mdpi.com |
Exploration of Quantum Phenomena in Iron-Ruthenium Systems
"Quantum materials" are solids whose properties are governed by quantum mechanical effects, such as entanglement, superposition, and spin-orbit interactions. berkeley.edufrontiersin.orgyoutube.com The Fe-Ru system, comprising two transition metals with interesting electronic and magnetic properties, is a promising platform for exploring emergent quantum phenomena. rsc.orgevolving-science.comsci.news
Magnetism and Superconductivity:
The interplay between magnetism and superconductivity is a central theme in modern condensed matter physics. physicsworld.com While iron is a well-known ferromagnetic element, ruthenium has been shown to exhibit ferromagnetism in a tetragonally strained thin-film form. evolving-science.comsci.news The combination of these elements in a 1:1 intermetallic compound could lead to novel magnetic states or even the coexistence of magnetism and superconductivity. physicsworld.comuva.nl The search for superconductivity in high-entropy alloys containing ruthenium suggests the potential for such phenomena in ordered Fe-Ru intermetallics as well. aps.org
Topological Materials and Spintronics:
The field of topological materials, which exhibit unique electronic states protected by symmetry, is a rapidly growing area of research. berkeley.edu The electronic band structure of Fe-Ru (1/1) could potentially host topological features, leading to exotic properties like the quantum Hall effect. Furthermore, the spin-orbit interactions in such a system could be harnessed for spintronic applications, where the spin of the electron, in addition to its charge, is used to carry information. frontiersin.org The development of new quantum materials often involves the precise control of crystal symmetry to unlock these novel electronic behaviors. scitechdaily.com
Research in this area would involve a combination of theoretical predictions and advanced experimental characterization, as summarized in the table below.
| Quantum Phenomenon | Theoretical Approach | Experimental Probe |
| Superconductivity | BCS Theory, Density Functional Theory for Superconductors | Electrical resistivity measurements at low temperatures, Meissner effect observation. berkeley.eduaps.orgosti.govcaltech.edu |
| Ferromagnetism | Spin-polarized Density Functional Theory, Monte Carlo simulations | Magnetization measurements (SQUID, VSM), Neutron diffraction. youtube.comrsc.orgresearchgate.net |
| Topological States | Band structure calculations, Wannier charge center analysis | Angle-Resolved Photoemission Spectroscopy (ARPES), Quantum transport measurements. scitechdaily.com |
| Spin-Frustrated States | Analysis of magnetic exchange interactions from first-principles | Neutron scattering, Muon spin rotation. newswise.com |
By pursuing these future research directions, the scientific community can unlock the full potential of the Iron-Ruthenium (1/1) system, paving the way for the discovery of new materials with transformative applications in catalysis, electronics, and quantum technologies.
Q & A
Q. What synthesis methods are most effective for producing phase-pure Fe-Ru (1/1) intermetallics, and how can purity be validated experimentally?
Answer:
- Synthesis Methods: Arc-melting under inert atmosphere followed by thermal annealing (800–1000°C, 7–14 days) is widely used to achieve stoichiometric Fe-Ru (1/1) phases. Homogeneity requires iterative grinding and re-melting .
- Purity Validation: Combine X-ray diffraction (XRD) with Rietveld refinement to quantify phase fractions. Electron probe microanalysis (EPMA) or energy-dispersive X-ray spectroscopy (EDS) validates stoichiometry. For trace impurities, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Q. How should researchers design experiments to characterize the structural and electronic properties of Fe-Ru (1/1)?
Answer:
- Structural Analysis: Use high-resolution transmission electron microscopy (HRTEM) to resolve atomic arrangements and confirm crystallinity. Pair with neutron diffraction for light element detection (e.g., interstitial impurities) .
- Electronic Properties: X-ray photoelectron spectroscopy (XPS) identifies oxidation states, while Mössbauer spectroscopy probes Fe local environments. Synchrotron-based X-ray absorption near-edge structure (XANES) reveals unoccupied electronic states .
Advanced Research Questions
Q. How can conflicting reports on Fe-Ru (1/1)’s catalytic activity in hydrogen evolution reactions (HER) be reconciled?
Answer:
- Data Contradiction Analysis: Conduct controlled experiments under identical conditions (pH, temperature, electrolyte purity) to isolate variables. Use combinatorial libraries to test composition-dependent activity gradients .
- Surface Sensitivity: Perform in-situ electrochemical atomic force microscopy (EC-AFM) to correlate surface reconstruction with activity. Compare with density functional theory (DFT) models of active sites to resolve discrepancies .
Q. What advanced methodologies are needed to investigate the thermodynamic stability of Fe-Ru (1/1) under extreme conditions (e.g., high-pressure/high-temperature)?
Answer:
- In-Situ Techniques: Diamond anvil cell (DAC) experiments coupled with synchrotron XRD monitor phase transitions at >10 GPa. Calorimetry (e.g., differential scanning calorimetry) quantifies enthalpy changes during decomposition .
- Computational Support: Ab initio molecular dynamics (AIMD) simulations predict stability limits, validated against experimental data. Include defect energy calculations to assess grain boundary effects .
Q. How can researchers address inconsistencies in reported magnetic properties of Fe-Ru (1/1) alloys?
Answer:
- Sample Quality: Ensure oxygen-free synthesis to avoid magnetically inactive oxide phases. Use SQUID magnetometry with field-cooled/zero-field-cooled protocols to distinguish intrinsic magnetism from artifacts .
- Microstructural Influence: Correlate magnetic hysteresis loops with grain size (via TEM) and domain structure (via Lorentz microscopy). DFT calculations of spin-polarized band structures provide theoretical benchmarks .
Methodological and Reproducibility Considerations
Q. What steps ensure reproducibility in Fe-Ru (1/1) synthesis across laboratories?
Answer:
- Protocol Standardization: Publish detailed thermal profiles, annealing atmospheres, and cooling rates. Use certified reference materials for instrument calibration .
- Data Transparency: Share raw XRD/EDS files and processing scripts via repositories like Zenodo. Cross-validate results through round-robin testing with independent labs .
Q. How should researchers prioritize gaps in Fe-Ru (1/1) literature when designing studies?
Answer:
- Systematic Reviews: Use tools like VOSviewer to map keyword co-occurrence in Scopus/Web of Science databases. Identify understudied areas (e.g., corrosion behavior, radiation resistance) .
- FINER Criteria: Evaluate questions for Feasibility, Innovation, Novelty, Ethics, and Relevance. For example: “Does Fe-Ru (1/1) exhibit unique radiation tolerance compared to Fe/Ni systems?” .
Data Presentation and Peer Review
Q. What are the minimum data requirements for publishing Fe-Ru (1/1) studies in high-impact journals?
Answer:
- Essential Data: Full XRD patterns (2θ = 10–90°), elemental maps, and hysteresis loops. For computational studies, include convergence parameters and error margins .
- Ethical Reporting: Disclose conflicts of interest (e.g., funding sources). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
